N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3N3O2S2/c22-13-4-2-5-14(10-13)26-17(29)11-32-20-27-16-7-8-31-18(16)19(30)28(20)15-6-1-3-12(9-15)21(23,24)25/h1-6,9-10H,7-8,11H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXZGMSTRYTGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with notable biological activity. Its structural features suggest potential applications in various therapeutic areas, particularly due to its interactions with biological targets.
- Molecular Formula : C21H15ClF3N3O2S2
- Molecular Weight : 497.94 g/mol
- Purity : Typically 95% .
The compound's biological activity is largely attributed to its ability to interact with specific molecular targets. Research indicates that thieno[3,2-d]pyrimidines, the core structure of this compound, have been recognized for their diverse biological activities including:
- Antimicrobial Activity : Compounds containing thiophene and pyrimidine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thieno[2,3-d]pyrimidines can inhibit the growth of various bacterial strains .
- Anticancer Properties : The compound's interaction with thioredoxin reductase (TrxR1), a critical enzyme in cancer cell metabolism, suggests potential anticancer activity. Inhibitors of TrxR1 have been linked to selective cytotoxic effects on cancer cells .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory potential of similar compounds through inhibition of pro-inflammatory cytokines and pathways .
Antimicrobial Activity
A study investigating the antimicrobial properties of related thieno[2,3-d]pyrimidines found significant inhibition against strains such as Staphylococcus aureus and Candida albicans. The disk diffusion method indicated that these compounds could serve as effective antimicrobial agents .
Anticancer Activity
In a case study focused on the anticancer potential of thieno[2,3-d]pyrimidines, several derivatives were tested against human tumor cell lines. The results demonstrated varying degrees of cytotoxicity, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that modifications to the thieno[3,2-d]pyrimidine structure can enhance anticancer efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
a. Anti-inflammatory Properties
Research indicates that derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that certain synthesized derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro assays showed promising results in reducing inflammation markers in cell cultures .
b. Anticancer Activity
The compound's structural similarities to other benzimidazole derivatives suggest potential anticancer properties. Studies have reported that compounds with similar frameworks can induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The presence of specific substituents enhances their cytotoxic effects and DNA-binding affinity .
c. Antimicrobial Effects
N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has been evaluated for its antimicrobial properties against a range of pathogens. Preliminary findings suggest it may exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentrations comparable to established antimicrobial agents .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is critical for optimizing the biological activity of this compound. Modifications to the trifluoromethyl group or the thieno-pyrimidine core can significantly influence its pharmacological profile. For example, variations in substituents on the aromatic rings have been shown to enhance or diminish anti-inflammatory and anticancer activities .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Physicochemical and Spectral Properties
- Melting Points : While the target compound’s mp is unreported, analogs with fully aromatic cores (e.g., 1105223-65-1) often exhibit lower mps (~230°C), whereas hydrogenated or polycyclic derivatives () show higher thermal stability (mp >300°C).
- NMR Data : The N-(3-chlorophenyl) group would likely produce aromatic protons at δ 7.2–7.8 ppm, similar to 2,3-dichlorophenyl analogs (δ 7.28–7.82). The trifluoromethyl group’s ¹⁹F NMR signal is expected near δ -60 to -70 ppm.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
